
Spectroscopic Profile of β-Chamigrene: A
Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: beta-Chamigrene

Cat. No.: B1209230

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the sesquiterpene β-chamigrene. The information presented herein is curated for researchers,

scientists, and professionals in drug development who require detailed structural and analytical

data for this natural product. This document summarizes key quantitative data from Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented

in clearly structured tables for ease of comparison. Furthermore, it outlines the general

experimental protocols employed for the acquisition of such spectroscopic data.

Introduction to β-Chamigrene
β-Chamigrene is a naturally occurring sesquiterpene hydrocarbon with the molecular formula

C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] It possesses a characteristic spirocyclic

carbon skeleton and is a constituent of various essential oils, notably from marine algae of the

Laurencia genus. The unique structure of β-chamigrene and its derivatives has garnered

interest in the scientific community for potential applications in pharmacology and synthetic

chemistry. Accurate spectroscopic data is paramount for its identification, characterization, and

as a reference for the synthesis of novel analogues.
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Spectroscopic Data
The following sections provide a detailed summary of the NMR, IR, and MS data for β-

chamigrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of organic molecules. The ¹H and ¹³C NMR data for β-chamigrene are presented

below.

¹H NMR Spectroscopic Data of β-Chamigrene (CDCl₃)

Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

5.34 br s - H-1

4.67 s - H-15a

4.64 s - H-15b

2.30-2.05 m - H-2, H-4, H-8

1.95-1.70 m - H-3, H-9

1.63 s - H-12

0.98 s - H-13

0.85 s - H-14

¹³C NMR Spectroscopic Data of β-Chamigrene (CDCl₃)
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Chemical Shift (δ) (ppm) Carbon Atom

148.9 C-11

145.7 C-7

121.3 C-1

109.1 C-15

49.3 C-6

38.5 C-10

35.8 C-5

35.1 C-2

30.0 C-8

28.9 C-13

28.5 C-14

26.5 C-9

24.2 C-4

23.9 C-3

21.0 C-12

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The characteristic IR absorption bands for β-chamigrene are detailed below.

IR Absorption Data for β-Chamigrene
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Wavenumber (cm⁻¹) Intensity Assignment

3070 Medium
=C-H stretch (exocyclic

methylene)

2925 Strong C-H stretch (alkane)

2850 Strong C-H stretch (alkane)

1645 Medium
C=C stretch (exocyclic

methylene)

1460 Medium C-H bend (alkane)

1375 Medium C-H bend (gem-dimethyl)

885 Strong
=C-H bend (exocyclic

methylene)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The electron ionization (EI) mass spectrum of β-chamigrene exhibits a molecular

ion peak and several characteristic fragment ions.

Mass Spectrometry Data for β-Chamigrene (EI-MS)
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m/z Relative Intensity (%) Assignment

204 25 [M]⁺ (Molecular Ion)

189 30 [M - CH₃]⁺

161 100 [M - C₃H₇]⁺

147 45 [M - C₄H₉]⁺

133 50 [M - C₅H₁₁]⁺

119 60

105 75

91 80

Experimental Protocols
The spectroscopic data presented in this guide are typically acquired using standard analytical

instrumentation and methodologies. The following provides a general overview of the

experimental protocols.

NMR Spectroscopy
¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of

400 MHz or higher for proton and 100 MHz or higher for carbon-13.[2] Deuterated chloroform

(CDCl₃) is a common solvent, and chemical shifts are referenced to the residual solvent peak

(δH 7.26 ppm, δC 77.16 ppm) or tetramethylsilane (TMS) as an internal standard.[3] For ¹H

NMR, data is reported as chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d

= doublet, t = triplet, q = quartet, m = multiplet, br = broad), and coupling constants (J) in Hertz

(Hz).[3] ¹³C NMR data is reported as chemical shifts in ppm.

Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.[3]

Samples can be analyzed as a thin film on a salt plate (e.g., KBr or NaCl) or as a solution in a

suitable solvent (e.g., CCl₄). The data is reported in wavenumbers (cm⁻¹).
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Mass Spectrometry (MS)
Mass spectra are commonly obtained using a mass spectrometer with an electron ionization

(EI) source. The sample is introduced via a direct insertion probe or through a gas

chromatograph (GC-MS). A standard ionization voltage of 70 eV is typically used.[2] The data is

presented as a plot of mass-to-charge ratio (m/z) versus relative intensity.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like β-chamigrene.

General Workflow for Spectroscopic Analysis of β-Chamigrene
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Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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